Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features a benzoxazole ring, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid derivative under acidic conditions.
Sulfonylation: The benzoxazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated benzoxazole is then coupled with piperazine under basic conditions.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the ester or sulfonyl groups.
Substitution: Substituted derivatives at the sulfonyl or ester positions.
Scientific Research Applications
Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzyme active sites, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The piperazine ring can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in having an ethyl ester group and a heterocyclic ring.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Shares the ethyl ester group and a heterocyclic ring but differs in the type of heterocycle.
Uniqueness
Ethyl 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate is unique due to the combination of the benzoxazole and piperazine rings, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H19N3O6S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O6S/c1-3-23-15(20)17-6-8-18(9-7-17)25(21,22)11-4-5-12-13(10-11)24-14(19)16(12)2/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
DEQUOHDWTSQANH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Origin of Product |
United States |
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